

Independent Validation of Keverprazan (P-CAB Agent 2): A Comparative Guide

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Compound of Interest

Compound Name: P-CAB agent 2

Cat. No.: B10856439

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potassium-competitive acid blocker (P-CAB) keverprazan, also identified as **P-CAB agent 2**, with other acid-suppressing agents. It includes available data from preclinical and clinical studies to support the independent validation of its mechanism and performance.

Mechanism of Action: A Reversible Blockade

Keverprazan is a member of the P-CAB class of drugs that inhibit gastric acid secretion. Unlike proton pump inhibitors (PPIs) which irreversibly bind to the H⁺/K⁺-ATPase (proton pump), keverprazan functions as a potassium-competitive acid blocker. It reversibly binds to the potassium-binding site of the H⁺/K⁺-ATPase, thereby preventing the final step of acid production in gastric parietal cells.^[1] This distinct mechanism allows for a rapid onset of action and a more controlled suppression of gastric acid.^[1]

Preclinical Validation

In Vitro Data

Keverprazan has been evaluated in preclinical studies to determine its potency and selectivity. Key quantitative data from these studies are summarized below.

Parameter	Keverprazan (P-CAB agent 2)	Vonoprazan	Tegoprazan	Esomeprazole (PPI)	Reference
H+/K+-ATPase Inhibition IC50	<100 nM	19 nM (pH 6.5)	0.53 µM	42.52 µM	[2] [3]
hERG Potassium Channel Inhibition IC50	18.69 µM	-	-	-	

Note: The provided IC50 values are from various sources and may not be directly comparable due to different experimental conditions. The data for "**P-CAB agent 2**" is primarily sourced from chemical suppliers and its patent, and has not been independently verified in peer-reviewed publications.

In Vivo Data

Animal studies have been conducted to assess the in vivo efficacy of keverprazan in inhibiting gastric acid secretion.

Animal Model	Drug and Dose	Outcome	Reference
Histamine-induced gastric acid secretion in SD rats	Keverprazan	55.4% inhibition of gastric acid secretion	

Clinical Validation and Comparative Efficacy

Keverprazan has undergone Phase I, II, and III clinical trials, primarily comparing its efficacy and safety to the PPI lansoprazole for the treatment of duodenal ulcers and erosive esophagitis.

Healing Rates in Duodenal Ulcer (DU)

Treatment Group	Healing Rate at Week 4	Healing Rate at Week 6	Reference
Keverprazan (20 mg)	87.27%	96.36%	[4]
Keverprazan (30 mg)	90.16%	98.36%	[4]
Lansoprazole (30 mg)	79.69%	92.19%	[4]

A Phase III trial confirmed the non-inferiority of keverprazan (20 mg) to lansoprazole (30 mg) for DU healing at 6 weeks (94.4% vs. 93.3%).

Healing Rates in Erosive Esophagitis (EE)

Treatment Group	Healing Rate at Week 8 (FAS)	Healing Rate at Week 8 (PPS)	Reference
Keverprazan (20 mg)	95.8%	99.1%	[2]
Lansoprazole (30 mg)	89.9%	92.7%	

FAS: Full Analysis Set; PPS: Per-Protocol Set

Pharmacokinetics in Healthy Subjects (Single 20 mg dose)

Parameter	Keverprazan	Vonoprazan	Reference
Tmax (median)	1.50 h	1.50 h	[2]
t1/2	6.75 h	5.8 h	[2]
Cmax (ng/mL)	-	-	[2]
AUC (h*ng/mL)	-	-	

A study in healthy subjects showed that keverprazan provides stable and long-lasting gastric acid inhibition, with the percentage of time intragastric pH > 5 over 24 hours reaching a plateau at a 20 mg dose.[\[2\]](#)

Experimental Protocols

Detailed experimental protocols for the preclinical validation of keverprazan are not extensively available in peer-reviewed literature. The following are generalized protocols for the types of assays used to evaluate P-CABs.

H⁺/K⁺-ATPase Inhibition Assay (Generalized Protocol)

This in vitro assay assesses the ability of a compound to inhibit the activity of the proton pump.

Materials:

- Isolated H⁺/K⁺-ATPase vesicles (from porcine or rabbit gastric mucosa)
- Assay buffer (e.g., Tris-HCl buffer, pH 6.5 or 7.4)
- ATP (Adenosine triphosphate)
- Test compound (Keverprazan) and control inhibitors (e.g., omeprazole, vonoprazan)
- Malachite green reagent for phosphate detection

Procedure:

- Pre-incubate the H⁺/K⁺-ATPase vesicles with varying concentrations of the test compound or control for a specified time.
- Initiate the enzymatic reaction by adding ATP.
- Incubate the reaction mixture at 37°C.
- Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.
- Calculate the percentage of inhibition of H⁺/K⁺-ATPase activity for each concentration of the test compound.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Histamine-Induced Gastric Acid Secretion in Rats (Generalized Protocol)

This in vivo model evaluates the efficacy of a compound in reducing gastric acid secretion in a living organism.

Animals:

- Male Sprague-Dawley (SD) rats

Procedure:

- Fast the rats overnight with free access to water.
- Anesthetize the rats and perform a pylorus ligation to allow for the collection of gastric juice.
- Administer the test compound (Keverprazan) or vehicle control orally or intravenously.
- After a set period, administer a secretagogue, such as histamine, subcutaneously to stimulate gastric acid secretion.
- After a defined period of gastric juice collection, euthanize the animals and collect the stomach contents.
- Measure the volume of gastric juice and determine the acid concentration by titration with NaOH.
- Calculate the total acid output and the percentage of inhibition of gastric acid secretion compared to the vehicle control group.

hERG Potassium Channel Assay (Generalized Protocol)

This assay is crucial for assessing the potential cardiotoxicity of a drug candidate.

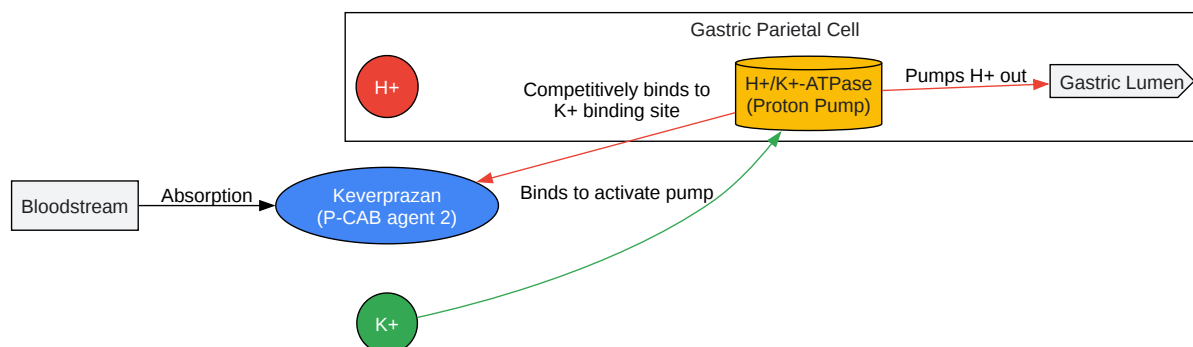
Method:

- Whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells).

Procedure:

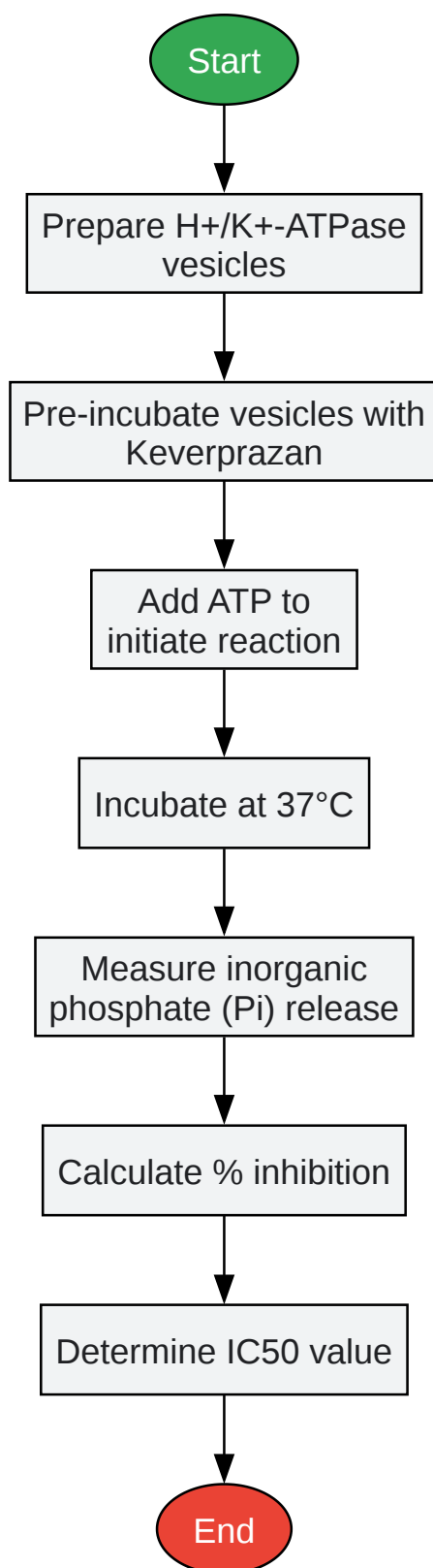
- Culture the hERG-expressing cells under appropriate conditions.
- Prepare the cells for patch-clamp recording.
- Record baseline hERG currents in response to a specific voltage-clamp protocol.
- Perfuse the cells with varying concentrations of the test compound (Keverprazan).
- Record the hERG currents in the presence of the compound.
- Measure the reduction in the tail current amplitude to determine the percentage of inhibition.
- Calculate the IC₅₀ value by fitting the concentration-response data to a suitable equation.

Visualizations



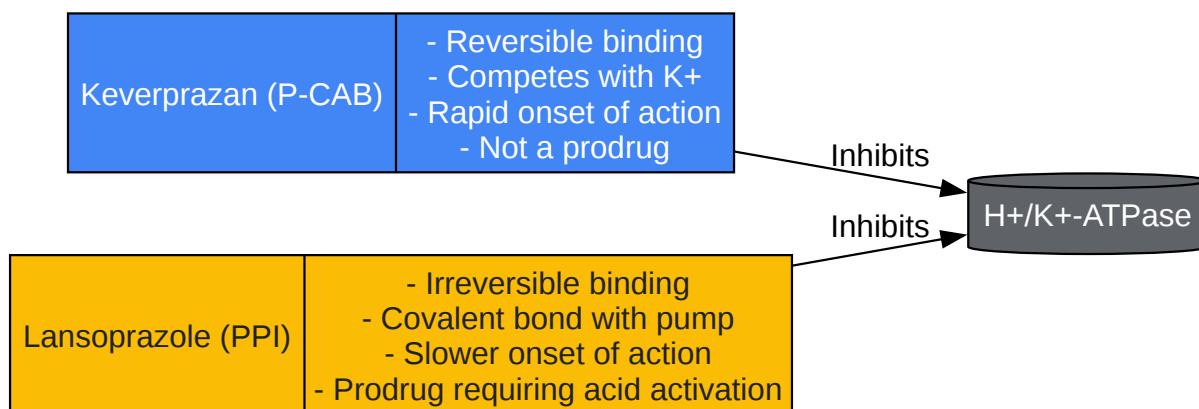
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Caption: Mechanism of action of Keverprazan (**P-CAB agent 2**).



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Caption: In vitro H⁺/K⁺-ATPase inhibition assay workflow.



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Caption: Comparison of Keverprazan and Lansoprazole mechanisms.

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